AI-10-47

CBFβ-RUNX FRET Assay Structure-Activity Relationship

AI-10-47 is the definitive monovalent CBFβ-RUNX PPI inhibitor (IC50 3.2 μM). Its trifluoromethoxy-substituted 2-pyridyl benzimidazole scaffold defines the foundational pharmacophore—replacing this group eliminates all binding activity. Use as a calibrated FRET assay positive control for screening novel inhibitors. Broad leukemia line activity (ME-1, TUR, THP-1, U937) at 10 μM enables hematologic malignancy profiling, while poor cellular solubility makes it ideal for permeability/polypharmacology studies. Substituting with analogs without quantitative validation risks experimental failure due to non-linear SAR.

Molecular Formula C13H8F3N3O
Molecular Weight 279.22 g/mol
Cat. No. B10824809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-10-47
Molecular FormulaC13H8F3N3O
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F
InChIInChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
InChIKeyJSNWHSDKJSOXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AI-10-47 Chemical and Pharmacological Profile for Scientific Procurement


AI-10-47 (CAS: 1256094-31-1) is a monovalent small-molecule inhibitor of the CBFβ-RUNX protein-protein interaction, characterized by a 2-pyridyl benzimidazole core scaffold bearing a critical trifluoromethoxy substitution [1]. It exhibits an in vitro IC50 of 3.2 μM against the binding of the CBFβ subunit to the RUNX1 Runt domain [1]. This compound serves as an essential intermediate and comparative control in the development of more potent bivalent analogs, establishing the foundational pharmacophore for CBFβ-RUNX antagonism [1].

Technical Risks of Substituting AI-10-47 with Unvalidated CBFβ-RUNX Inhibitor Analogs


Direct substitution of AI-10-47 with other in-class compounds, including its own analogs, is not scientifically sound without quantitative validation. Structural modifications within this scaffold produce non-linear and unpredictable changes in biochemical and cellular potency. For instance, while the parent compound AI-4-57 (IC50 = 34.3 μM) shares the same core, its activity is an order of magnitude lower [1]. Conversely, the bivalent derivative AI-10-49 (FRET IC50 = 0.26 μM) demonstrates >12-fold greater potency due to a fundamentally different binding mechanism [1]. Furthermore, the trifluoromethoxy group on AI-10-47 is essential; its replacement with hydrogen in analog AI-4-88 results in a complete loss of binding activity [1]. This high sensitivity to structural perturbation means that generic selection based solely on target class (CBFβ-RUNX) carries a significant risk of experimental failure due to drastically altered or ablated target engagement.

Quantitative Differentiation of AI-10-47 Relative to Key Comparators


Quantitative Binding Affinity Improvement Over Parent Compound AI-4-57

AI-10-47 demonstrates a >10-fold improvement in CBFβ-RUNX binding inhibition compared to its parent compound, AI-4-57. In a direct, parallel FRET assay, AI-10-47 achieved an IC50 of 3.2 ± 0.5 μM, a significant enhancement over the 34.3 ± 0.3 μM observed for AI-4-57 [1]. This improvement is directly attributable to the introduction of a trifluoromethoxy substitution at the 6-position of the benzimidazole core.

CBFβ-RUNX FRET Assay Structure-Activity Relationship

Comparative Cellular Efficacy in Leukemia Models

AI-10-47 exhibits significant anti-proliferative activity across multiple leukemia cell lines. At a concentration of 10 μM, it significantly inhibits the growth of ME-1, TUR, M0-91, THP-1, and U937 cells [1]. This broad in vitro activity profile contrasts with its more potent but more selective bivalent derivative, AI-10-49, which showed high sensitivity primarily in the inv(16) AML cell line ME-1 (IC50 = 0.6 μM) and minimal activity (IC50 > 25 μM) in a panel of 10 other leukemia lines [2].

Leukemia Cell Viability CBFβ-SMMHC

Metabolic Stability as a Critical Precursor to Clinical Candidate Development

Studies on metabolic stability in liver microsomes revealed that AI-10-47 possesses a reduced metabolic liability compared to earlier leads, a key finding that justified the synthetic investment and development of the more complex, bivalent derivative AI-10-49 [1]. While a direct, fully quantitative comparison to other monovalent analogs in the same microsomal assay is not available, this specific property of AI-10-47 was cited as the critical data point enabling progression to the in vivo stage.

Microsomal Stability Metabolic Liability Drug Development

Mechanistic Insights from Differential Cellular Target Engagement

Despite its biochemical potency, AI-10-47 shows a disconnect between in vitro binding and cellular target engagement, which provides critical insights into its physicochemical limitations. In SEM cells treated with 10 μM AI-10-47, the compound only weakly reduced the binding of CBFβ to RUNX1 as measured by immunoprecipitation and Western blot [1]. The authors attribute this weak cellular activity to the compound's poor solubility [1]. This contrasts sharply with the compound's significant inhibition of cellular growth in other leukemia lines, suggesting potential off-target or polypharmacological effects that are of scientific interest.

Target Engagement Western Blot Cellular Efficacy

Recommended Scientific and Industrial Use Cases for AI-10-47 Based on Empirical Evidence


As a Validated Biochemical Tool for CBFβ-RUNX Antagonism

AI-10-47 is best utilized as a positive control or tool compound in biochemical FRET assays designed to screen for novel CBFβ-RUNX inhibitors, given its well-characterized IC50 of 3.2 μM [1]. Its 10-fold improvement over the parent compound AI-4-57 provides a robust baseline for assessing the potency of new chemical entities [1].

As an Essential Comparative Control in SAR Studies of the 2-Pyridyl Benzimidazole Series

Researchers optimizing this chemical series should employ AI-10-47 as a key reference compound. Its data directly inform the understanding of how the trifluoromethoxy group enhances potency relative to the methoxy-containing AI-4-57, while its reduced metabolic liability served as the proof-of-concept for developing more drug-like bivalent inhibitors like AI-10-49 [1].

For Investigating the Pharmacological Divergence Between Biochemical and Cellular Activity

AI-10-47 is a specialized tool for dissecting the relationship between in vitro target engagement and functional cellular outcomes. Its weak ability to disrupt CBFβ-RUNX binding in cells, attributed to poor solubility, juxtaposed with its significant inhibition of leukemia cell growth [1], makes it ideal for studies focused on compound permeability, solubility limitations, and potential polypharmacology within RUNX-driven contexts.

As a Calibration Standard for Broad-Spectrum Leukemia Cell Line Profiling

Given its significant growth-inhibitory activity across a panel of leukemia lines (ME-1, TUR, M0-91, THP-1, U937) at 10 μM [1], AI-10-47 can serve as a calibration standard for profiling the sensitivity of diverse hematologic malignancy models, in contrast to the narrow, inv(16)-specific activity of compounds like AI-10-49 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AI-10-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.